Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Overview
Description
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to exhibit significant anti-inflammatory properties. Vazquez et al. (1996) synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and discovered that 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid demonstrated comparable potency to Ibuprofen in reducing inflammation in a rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Potential Therapeutic Applications
The compound has shown potential as a precursor for therapeutical compounds. Bozzo et al. (2003) reported that 1,4-benzodioxin-2-carboxylic esters or carboxamides, when reacted with nucleophilic amines, provide access to various compounds which could be developed into therapeutic agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antibacterial and Enzyme Inhibition
Abbasi et al. (2017) explored the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, which displayed notable antibacterial potential and lipoxygenase enzyme inhibition. This suggests possible applications in treating inflammatory diseases (Abbasi et al., 2017).
Synthesis of Enantiomers
The synthesis of racemic and enantiomerically pure forms of 2,3-dihydro-1,4-benzodioxin derivatives has been a focus in the field. Vazquez et al. (1997) synthesized racemic and enantiomerically pure forms of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, with significant anti-inflammatory properties observed in some of these derivatives (Vazquez, Rosell, & Pujol, 1997).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for anticonvulsant activity, as reported by Arustamyan et al. (2019). This suggests potential applications in epilepsy treatment (Arustamyan et al., 2019).
Properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXWAIDEGEMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396639 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-75-5 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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